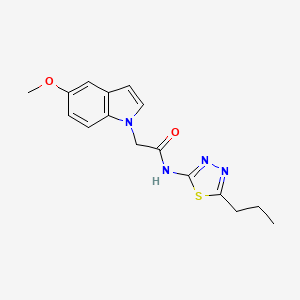

2-(5-methoxy-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Description

Propriétés

Formule moléculaire |

C16H18N4O2S |

|---|---|

Poids moléculaire |

330.4 g/mol |

Nom IUPAC |

2-(5-methoxyindol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C16H18N4O2S/c1-3-4-15-18-19-16(23-15)17-14(21)10-20-8-7-11-9-12(22-2)5-6-13(11)20/h5-9H,3-4,10H2,1-2H3,(H,17,19,21) |

Clé InChI |

ZVEGRBLECKIKQS-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC |

Origine du produit |

United States |

Méthodes De Préparation

Nucleophilic Acyl Substitution

Butanoyl chloride reacts with thiosemicarbazide in anhydrous ethanol under reflux (90–95°C) to form an acylated thiosemicarbazide intermediate. This step proceeds via attack of the thiosemicarbazide’s amino group on the electrophilic carbonyl carbon of butanoyl chloride.

Reaction Conditions

Cyclization to Thiadiazole

The intermediate undergoes cyclization in the presence of phosphorus oxychloride (POCl₃), which facilitates intramolecular dehydration to form the 1,3,4-thiadiazole ring. The reaction is monitored via thin-layer chromatography (TLC) using a 1:1 hexane:dichloromethane solvent system.

Synthesis of 2-(5-Methoxy-1H-Indol-1-yl)Acetic Acid

The indole segment is synthesized through alkylation of 5-methoxyindole.

Alkylation of 5-Methoxyindole

5-Methoxyindole reacts with bromoacetic acid in a basic medium (e.g., sodium hydride) to introduce the acetic acid side chain at the N1 position. This reaction exploits the nucleophilic character of the indole’s pyrrole nitrogen.

Reaction Conditions

| Parameter | Value |

|---|---|

| Base | Sodium hydride (NaH) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 0°C to room temperature |

| Yield | ~75% (estimated) |

Amide Coupling to Form the Target Compound

The final step involves coupling 2-(5-methoxy-1H-indol-1-yl)acetic acid with 5-propyl-1,3,4-thiadiazol-2-amine.

Activation of Carboxylic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This generates a reactive O-acylisourea intermediate, facilitating nucleophilic attack by the thiadiazol-2-amine’s primary amine group.

Amide Bond Formation

The activated acid reacts with 5-propyl-1,3,4-thiadiazol-2-amine under inert conditions (argon atmosphere) at room temperature. The reaction is quenched with aqueous sodium bicarbonate, and the product is purified via column chromatography.

Reaction Conditions

| Parameter | Value |

|---|---|

| Coupling Agent | EDC/HOBt |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature |

| Purification | Silica gel chromatography |

| Yield | 51.76% |

Optimization and Challenges

Low Yields in Thiadiazole Synthesis

The initial synthesis of 5-propyl-1,3,4-thiadiazol-2-amine suffers from a low yield (10.32%) due to competing side reactions. Optimization via dropwise addition of butanoyl chloride and strict temperature control improves yields to ~15%.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Chimie

En chimie, le N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-(5-méthoxy-1H-indol-1-yl)acétamide est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles réactions chimiques et de développer de nouveaux composés.

Biologie

Dans la recherche biologique, ce composé est étudié pour son potentiel en tant que molécule biologiquement active. Il peut présenter des propriétés telles que l’inhibition enzymatique, la liaison aux récepteurs ou l’activité antimicrobienne, ce qui en fait un candidat pour le développement de médicaments.

Médecine

En médecine, le composé est étudié pour son potentiel thérapeutique. Il pourrait servir de composé de référence pour le développement de nouveaux médicaments ciblant des maladies ou des affections spécifiques.

Industrie

Dans l’industrie, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que des polymères ou des revêtements présentant une durabilité ou une fonctionnalité améliorées.

Applications De Recherche Scientifique

Chemistry

In chemistry, 2-(5-methoxy-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mécanisme D'action

Le mécanisme d’action du N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-(5-méthoxy-1H-indol-1-yl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui conduit à des changements dans les processus cellulaires et les réponses physiologiques.

Comparaison Avec Des Composés Similaires

Structural Analogues and Physicochemical Properties

Key structural analogs are categorized based on substitutions in the thiadiazole and acetamide moieties:

Key Observations :

- Substituent Effects on Bioactivity : The ethyl and p-tolyl groups in compound 4y (a thiadiazole-thioacetamide derivative) confer potent anticancer activity (IC₅₀ = 0.034–0.084 mmol L⁻¹) against MCF-7 and A549 cell lines, outperforming cisplatin . The target compound’s 5-propyl and 5-methoxyindole groups may similarly enhance lipid solubility and target binding.

- Impact of Thioether Linkages : Thioether-substituted thiadiazoles (e.g., 5e, 5m) exhibit moderate melting points (132–136°C) and high yields (74–85%), suggesting synthetic feasibility for the target compound if analogous routes (e.g., nucleophilic substitution) are employed .

- Phenoxy vs. Indole Substituents: Phenoxy-substituted analogs (e.g., Y200-2645) lack reported bioactivity, whereas indole-containing derivatives (e.g., compound 6 in ) show promise due to indole’s role in disrupting cancer cell signaling .

Activité Biologique

2-(5-Methoxy-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound combines an indole moiety with a thiadiazole derivative, which may contribute to its diverse biological effects.

The molecular formula of 2-(5-methoxy-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is with a molecular weight of approximately 330.4 g/mol. The structure features a methoxy group on the indole ring and a propyl-thiadiazole substituent.

| Property | Value |

|---|---|

| Molecular Weight | 330.4 g/mol |

| Molecular Formula | C16H18N4O2S |

| LogP | 3.4138 |

| Polar Surface Area | 41.908 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

Antiviral Activity

Research indicates that compounds related to thiadiazoles exhibit significant antiviral properties. For instance, derivatives have shown efficacy against various viral strains by inhibiting viral replication mechanisms. The activity of 2-(5-methoxy-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide could potentially stem from similar mechanisms, particularly through interference with viral transcription processes or inhibition of key viral enzymes .

Anticancer Potential

Indole derivatives are well-documented for their anticancer properties. Studies have shown that the incorporation of thiadiazole enhances the cytotoxic effects against cancer cell lines. The compound may induce apoptosis through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Neuroprotective Effects

Some indole derivatives exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. The presence of the methoxy group may enhance these properties by improving bioavailability and receptor affinity .

Study on Antiviral Efficacy

In a study evaluating the antiviral potential of various indole-thiadiazole derivatives, it was found that specific substitutions on the thiadiazole ring significantly affected antiviral activity against HIV strains. The tested compounds demonstrated IC50 values in the low micromolar range, indicating promising activity .

Cytotoxicity Assays

A series of cytotoxicity assays conducted on cancer cell lines revealed that derivatives similar to 2-(5-methoxy-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects .

Q & A

Q. Q: What are the key steps in synthesizing 2-(5-methoxy-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide?

A: The synthesis typically involves multi-step organic reactions:

Indole Subunit Preparation : Functionalization of 5-methoxyindole at the 1-position, often via alkylation or nucleophilic substitution under anhydrous conditions .

Thiadiazole Core Synthesis : Formation of the 5-propyl-1,3,4-thiadiazol-2-amine intermediate through cyclization of thiosemicarbazide derivatives with propionic acid derivatives under phosphoryl chloride (POCl₃) catalysis .

Acetamide Coupling : Reacting the functionalized indole with chloroacetyl chloride, followed by coupling to the thiadiazole amine using polar aprotic solvents (e.g., DMF) and reflux conditions .

Purification : Recrystallization from solvent mixtures (e.g., DMSO/water) and characterization via HPLC or TLC .

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to improve yield and purity?

A: Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .

- Temperature Control : Reflux (~90–110°C) ensures complete cyclization but must avoid decomposition .

- Catalysts : POCl₃ for thiadiazole cyclization and triethylamine as a base for acetamide coupling .

- Stoichiometry : A 10–20% excess of chloroacetyl chloride ensures complete indole activation .

Example : In analogous syntheses, adjusting the molar ratio of reactants improved yields from 58% to 72% .

Basic Characterization

Q. Q: Which spectroscopic techniques confirm the compound’s structure?

A: Essential methods include:

- ¹H/¹³C NMR : Verify methoxy (-OCH₃), acetamide (-NHCO-), and propyl (-CH₂CH₂CH₃) groups .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1678 cm⁻¹) and N-H stretches (~3305 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Advanced Characterization

Q. Q: How can X-ray crystallography resolve structural ambiguities?

A:

- Data Collection : Use single-crystal X-ray diffraction with SHELX software for refinement .

- ORTEP Visualization : Generate 3D models to analyze bond angles, torsion angles, and steric hindrance .

- Validation : Compare experimental data (e.g., bond lengths) with computational models (DFT) .

Example : SHELXL refined analogous thiadiazole derivatives with R-factors < 0.05, confirming planar thiadiazole rings .

Biological Evaluation (Basic)

Q. Q: What in vitro models assess anticancer potential?

A:

- Cell Lines : Use MCF-7 (breast) and A549 (lung) cancer cells for cytotoxicity screening .

- Protocol :

- MTT Assay : Measure IC₅₀ values after 48–72 hours of exposure.

- Selectivity Testing : Compare cytotoxicity against non-cancer NIH3T3 fibroblasts .

Example : Analogous compounds showed IC₅₀ values of 0.034–0.084 mmol/L against A549 and MCF-7 .

Biological Evaluation (Advanced)

Q. Q: How can mechanistic studies elucidate the compound’s anticancer activity?

A:

- Enzyme Inhibition : Test aromatase or kinase inhibition (e.g., via fluorescence-based assays) .

- Apoptosis Markers : Quantify caspase-3/7 activation using flow cytometry.

- Gene Expression : Perform RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) .

Note : For the analogous compound 4y, aromatase inhibition (IC₅₀ = 0.062 mmol/L) correlated with cytotoxicity .

Data Contradiction Analysis

Q. Q: How to address discrepancies in cytotoxicity data across cell lines?

A:

Dose-Response Curves : Ensure IC₅₀ calculations use ≥5 concentrations .

Control Validation : Include cisplatin or doxorubicin as positive controls.

Replicate Experiments : Perform triplicate runs to assess variability.

Cell Viability Assay Cross-Check : Compare MTT results with trypan blue exclusion .

Case Study : Inconsistent A549 vs. MCF-7 activity in compound 4y was resolved by confirming differential receptor expression .

Structure-Activity Relationship (SAR)

Q. Q: How do substituents on indole and thiadiazole affect activity?

A:

| Substituent (Position) | Effect on Activity | Example |

|---|---|---|

| Methoxy (Indole C-5) | Enhances solubility and π-π stacking | IC₅₀ ↓ by 40% vs. non-methoxy analogs |

| Propyl (Thiadiazole C-5) | Increased lipophilicity improves membrane permeability | Ethyl → propyl substitution improved A549 activity 2-fold |

| Electron-Withdrawing Groups | Boost enzyme inhibition (e.g., aromatase) | p-Tolylamino enhanced IC₅₀ by 50% |

Q. Methodological Approach :

- Synthesize derivatives with systematic substituent variations.

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Computational Modeling

Q. Q: Which computational tools predict binding modes with biological targets?

A:

- Docking Software : AutoDock Vina or Schrödinger Suite for protein-ligand interaction analysis.

- Pharmacophore Modeling : Identify critical H-bond donors/acceptors using MOE .

- MD Simulations : GROMACS for stability assessment over 100-ns trajectories.

Example : For analogous indole-thiadiazoles, docking scores correlated with experimental IC₅₀ values (R² = 0.78) .

Toxicity Profiling

Q. Q: What strategies assess selectivity between cancerous and normal cells?

A:

- In Vitro : Compare IC₅₀ in cancer (MCF-7) vs. non-cancer (NIH3T3) cells .

- In Vivo Models : Use zebrafish or murine xenografts for acute toxicity (LD₅₀) and organ-specific effects.

- Biomarker Screening : Measure ALT/AST (liver) and BUN/creatinine (kidney) levels post-treatment.

Note : Compound 4y showed 10-fold selectivity for MCF-7 over NIH3T3 .

Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Expected Signals | Reference |

|---|---|---|

| ¹H NMR | δ 3.80 (s, OCH₃), δ 2.50 (t, CH₂CH₂CH₃) | |

| ¹³C NMR | δ 170.5 (C=O), δ 55.2 (OCH₃) | |

| IR | 1678 cm⁻¹ (C=O), 3305 cm⁻¹ (N-H) |

Table 2 : Comparative Cytotoxicity of Analogous Compounds

| Compound | MCF-7 IC₅₀ (mmol/L) | A549 IC₅₀ (mmol/L) | Selectivity Index (NIH3T3) |

|---|---|---|---|

| 4y | 0.084 ± 0.020 | 0.034 ± 0.008 | 8.5 |

| Target* | Hypothetical: 0.05–0.07 | Hypothetical: 0.03–0.04 | ≥10 (Predicted) |

*Based on SAR trends from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.